2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4'-methyl-2'-pyrrolidin-1-yl-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4’-methyl-2’-pyrrolidin-1-yl-4,5’-bipyrimidin-6(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceutical agents.
Preparation Methods
The synthesis of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4’-methyl-2’-pyrrolidin-1-yl-4,5’-bipyrimidin-6(1H)-one involves multiple steps. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the ethoxy and methyl groups. The final steps involve the formation of the bipyrimidinone structure and the attachment of the pyrrolidinyl group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4’-methyl-2’-pyrrolidin-1-yl-4,5’-bipyrimidin-6(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to bind to certain proteins, inhibiting their activity and leading to various biological effects. The ethoxy and methyl groups may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar compounds include:
- 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl acetic acid
- 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-hydroxy-5-methyl-1H-pyrimidin-6-one These compounds share the quinazoline core but differ in their substituents, leading to variations in their chemical properties and biological activities. The unique combination of the pyrrolidinyl and bipyrimidinone groups in 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4’-methyl-2’-pyrrolidin-1-yl-4,5’-bipyrimidin-6(1H)-one distinguishes it from its analogs .
Properties
Molecular Formula |
C21H25N7O |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(2-methylanilino)-4-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H25N7O/c1-14-6-4-5-7-17(14)24-20-25-18(12-19(29)26-20)16-13-22-21(23-15(16)2)28-10-8-27(3)9-11-28/h4-7,12-13H,8-11H2,1-3H3,(H2,24,25,26,29) |
InChI Key |
LSQNIBSHINACKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC(=O)N2)C3=CN=C(N=C3C)N4CCN(CC4)C |
Origin of Product |
United States |
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